The compound “N-[(2S)-1-amino-3-(3,4-difluorophenyl)propan-2-yl]-5-chloro-4-(4-chloro-2-methylpyrazol-3-yl)thiophene-2-carboxamide” is a member of amphetamines. It has been used in trials studying the treatment of Cancer and Neoplasms, Haematologic.
Compound Description: RS4690 is a racemic compound identified through structure-based virtual screening studies. It showed promising selective inhibition of Dishevelled 1 (DVL1) binding with an EC50 of 0.74 ± 0.08 μM. The (S)-enantiomer of RS4690 demonstrated better DVL1 inhibition (EC50 of 0.49 ± 0.11 μM) and inhibited the growth of HCT116 cells expressing wild-type APC with an EC50 of 7.1 ± 0.6 μM. It also induced a high level of reactive oxygen species (ROS) production.
Relevance: While structurally different from N-[(2S)-1-amino-3-(3,4-difluorophenyl)propan-2-yl]-5-chloro-4-(4-chloro-2-methylpyrazol-3-yl)thiophene-2-carboxamide, RS4690 is related by its role as a small molecule inhibitor targeting a specific protein involved in cellular signaling. Both compounds exhibit biological activity and have potential for therapeutic development.
Compound Description: This series of compounds was synthesized by condensing 3-(3-chloro-2-(3,4-dihydroxyphenyl)-4-oxoazetidin-1-yl)thiophene-2-carboxamide with 4-substituted phenyl-carbamido-phosphoric acid dichlorides. They were characterized using various spectroscopic techniques and evaluated for antimicrobial activity.
Relevance: These compounds share the thiophene-2-carboxamide core with N-[(2S)-1-amino-3-(3,4-difluorophenyl)propan-2-yl]-5-chloro-4-(4-chloro-2-methylpyrazol-3-yl)thiophene-2-carboxamide, indicating a structural similarity and potential for similar biological activity.
Compound Description: This series of compounds, similar to the 9a-f series, also features the thiophene-2-carboxamide core and incorporates a benzo[d][1,3,2]dioxaphosphol moiety. They were synthesized using similar methods as 9a-f and were also evaluated for antimicrobial activity.
Relevance: The shared thiophene-2-carboxamide core with N-[(2S)-1-amino-3-(3,4-difluorophenyl)propan-2-yl]-5-chloro-4-(4-chloro-2-methylpyrazol-3-yl)thiophene-2-carboxamide highlights the potential of this core structure for developing biologically active compounds.
Compound Description: This compound is described as an improved AKT inhibitor with enhanced properties. The crystalline hydrochloride salt form is specifically mentioned.
Relevance: This compound shares significant structural similarities with N-[(2S)-1-amino-3-(3,4-difluorophenyl)propan-2-yl]-5-chloro-4-(4-chloro-2-methylpyrazol-3-yl)thiophene-2-carboxamide, particularly the presence of the 5-chloro-4-(4-chloro-substituted pyrazolyl)thiophene-2-carboxamide moiety. Both compounds also target specific proteins and highlight the potential of these structural motifs for drug development.
Compound Description: Compound 1f belongs to a series of substituted 2-hydroxy-N-[1-oxo-1-(phenylamino)alkan-2-yl]benzamides assessed for bactericidal activity against methicillin-resistant Staphylococcus aureus (MRSA). 1f exhibited potent and rapid concentration-dependent bactericidal effects against MRSA strains.
Relevance: Although not directly structurally similar to N-[(2S)-1-amino-3-(3,4-difluorophenyl)propan-2-yl]-5-chloro-4-(4-chloro-2-methylpyrazol-3-yl)thiophene-2-carboxamide, 1f is related by its exploration as a small molecule with potential therapeutic applications against bacterial infections.
Compound Description: Compound 7n was identified as a potent and orally available glycine transporter 1 (GlyT1) inhibitor. It possesses a higher central nervous system multiparameter optimization (CNS MPO) score and different physicochemical properties compared to a previously identified GlyT1 inhibitor, indicating improved drug-likeness.
Relevance: While structurally distinct from N-[(2S)-1-amino-3-(3,4-difluorophenyl)propan-2-yl]-5-chloro-4-(4-chloro-2-methylpyrazol-3-yl)thiophene-2-carboxamide, 7n represents another example of a small molecule inhibitor targeting a specific protein and exhibiting favorable drug-like properties. Both compounds showcase the potential of small molecule design for therapeutic interventions.
Compound Description: This compound exhibited potent serotonin-3 (5-HT3) receptor antagonist activity with a high affinity for 5-HT3 receptors (Ki = 0.051 nM) and strong antagonistic activity against the von Bezold-Jarisch reflex in rats (ED50 = 0.089 μg/kg intravenously). [, ]
Relevance: This compound is part of a series of 3,4-dihydro-2H-1,4-benzoxazine-8-carboxamides that were discovered to be more potent than their 3,4-dihydro-3-oxo-2H-1,4-benzoxazine-8-carboxamide counterparts. [, ] While not directly related in structure to N-[(2S)-1-amino-3-(3,4-difluorophenyl)propan-2-yl]-5-chloro-4-(4-chloro-2-methylpyrazol-3-yl)thiophene-2-carboxamide, this compound highlights the exploration of different chemical scaffolds for targeting specific receptors and achieving desired biological activity.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Afuresertib-F is an analogue of Afuresertib with one more flurorine-atom. Afuresertib-F is an ATK inhibitor. Afuresertib, also known as GSK-2110183 or GSK-2110183C, is an cancer drug candidate under clinical trial.
17-hydroxy-17-(2-hydroxy-1-oxoethyl)-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one is a 21-hydroxy steroid. 17,21-Dihydroxypregn-4-ene-3,20-dione. A 17-hydroxycorticosteroid with glucocorticoid and anti-inflammatory activities.
WHI-P180 hydrochloride is a potent EGFR and Cdk2 inhibitors with IC50 of 4.0 and 1.0 uM, respectively.IC50 Value: 1 uM (Cdk2); 4 uM (EGFR)Target: EGFR; CDK2in vitro: WHI-P180 moderately inhibited ABCG2 function, exhibiting weak phototoxicity [1].in vivo: The elimination half-life of WHI-P180 in CD-1 mice (BALB/ c mice) following i.v., i.p., or p.o. administration was less than 10 min. Systemic clearance of WHI-P180 was 6742 mL/h/kg in CD-I mice and 8188 mL/h/kg in BALB/c mice. Notably, WHI-P180, when administered in two consecutive nontoxic i.p. bolus doses of 25 mg/kg, inhibited IgE/antigen-induced vascular hyperpermeability in a well-characterized murine model of passive cutaneous anaphylaxis [2].
Fluconazole (mesylate) is a triazole antifungal drug used in the treatment and prevention of superficial and systemic fungal infections.Target: AntifungalFluconazole (mesylate) is the mesylate salt form of fluconazole, which is a triazole antifungal intended for oral treatment of superficial and systemic mycoses. In tests done in standard mycological media, the compound had minimal inhibitory concentrations against pathogenic Candida species that were usually in excess of 100 mg/l. Fluconazole inhibited branching and hyphal development in C. albicans at concentrations as low as 10(-6) M (0.3 mg/l), but miconazole and ketoconazole were still active in these tests at concentrations 100 times lower than this [1]. Oral fluconazole was not associated with a significantly increased risk of birth defects overall or of 14 of the 15 specific birth defects of previous concern. Fluconazole exposure may confer an increased risk of tetralogy of Fallot [2]. Fluconazole is predicted to be ineffective against Cryptococcus gattii in the koala as a sole therapeutic agent administered at 10 mg/kg p.o. every 12 h [3].Clinical indications: Balanitis; Candida infection; Cryptococcus infection; Cryptococcus neoformans meningitis; Dermatomycosis; Female genital tract infection; Fungal infection; Fungal respiratory tract infection; Fungal urinary tract infection; Prophylaxis; Tinea capitis; Tinea corporis; Tinea cruris; Tinea pedis .Toxicity: Symptoms of overdose include hallucinations and paranoid behavior.
Ibrutinib-biotin is a probe that consists of Ibrutinib linked to biotin via a long chain linker, extracted from patent WO2014059368A1 Compound 1-5, has an IC50 of 0.755-1.02 nM for BTK.IC50 & Target: 0.755-1.02 nM (BTK), 1.71-2.29 nM (TEC), 3.66-4.27 nM (BLK), 4.42-5.57 nM (BMX), 5.99-6.92 nM (LCK), 33.8-36.3 nM (Src), 0.187-0.198 μM (ITK),5.34-4.87 μM (JAK3)[1]InVitro: Ibrutinib-biotin (Compound 1-5) is a probe that consists of Ibrutinib linked to biotin via a long chain linker. Ibrutinib is a TEC family kinase inhibitor. The TEC kinase family is composed of five members, TEC, BTK (Bruton/'s Tyrosine Kinase), ITK (interleukin-2-inducible T-cell kinase)/EMT/TSK, BMX and TXK/RLK. The TEC family kinases participate in phosphotyrosine- mediated and phospholipid-mediated signaling systems. Many TEC family proteins are abundantly expressed in hematopoietic tissues, and play important roles in the growth and differentiation processes of blood cells[1].
Mc-Val-Cit-PABC-PNP is a peptide linker molecule used in the synthesis of antibody-drug conjugates (ADCs). It contains a maleimidocaproyl (Mc) group that can be conjugated to an antibody and a p-nitrophenol (PNP) group that allows the peptide to be linked to anticancer compounds, such as doxorubicin or monomethyl auristatin E (MMAE;). ADCs target specific cell populations to induce a selective response, such as cell death in cancer cells. Mc-Val-Cit-PABC-PNP is a cathepsin cleavable ADC peptide linker. For example, FDA approved drug, brentuximab vedotin, adopts this linker.
Ibutamoren Mesylate is the mesylate salt form of ibutamoren, an orally bioavailable, small molecule, non-peptide growth hormone secretagogue (GHS). Upon administration, ibutamoren promotes the release of growth hormone (GH) from the pituitary gland, thereby increasing plasma GH levels. This may counteract GH deficiency. GH plays an important role in many biological processes. See also: Ibutamoren (has active moiety).